molecular formula C9H8BrNO2 B3026703 1-(6-Bromopyridin-3-YL)cyclopropanecarboxylic acid CAS No. 1060811-41-7

1-(6-Bromopyridin-3-YL)cyclopropanecarboxylic acid

Cat. No.: B3026703
CAS No.: 1060811-41-7
M. Wt: 242.07
InChI Key: NJHZFDREDVYAJW-UHFFFAOYSA-N
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Description

1-(6-Bromopyridin-3-YL)cyclopropanecarboxylic acid is a chemical compound with the molecular formula C9H8BrNO2 and a molecular weight of 242.07 g/mol . This compound is characterized by the presence of a bromine atom attached to the pyridine ring and a cyclopropane carboxylic acid moiety. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(6-Bromopyridin-3-YL)cyclopropanecarboxylic acid typically involves the following steps:

Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-(6-Bromopyridin-3-YL)cyclopropanecarboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide and potassium tert-butoxide.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives. Common oxidizing agents include potassium permanganate, while reducing agents include lithium aluminum hydride.

    Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(6-Bromopyridin-3-YL)cyclopropanecarboxylic acid is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new chemical reactions.

    Biology: The compound is used in the study of biological pathways and interactions, particularly those involving brominated pyridine derivatives.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(6-Bromopyridin-3-YL)cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on the context of its use .

Comparison with Similar Compounds

1-(6-Bromopyridin-3-YL)cyclopropanecarboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both a bromine atom and a cyclopropane carboxylic acid moiety, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(6-bromopyridin-3-yl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO2/c10-7-2-1-6(5-11-7)9(3-4-9)8(12)13/h1-2,5H,3-4H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJHZFDREDVYAJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CN=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00857298
Record name 1-(6-Bromopyridin-3-yl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060811-41-7
Record name 1-(6-Bromo-3-pyridinyl)cyclopropanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1060811-41-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(6-Bromopyridin-3-yl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(6-Bromopyridin-3-YL)cyclopropanecarboxylic acid
Reactant of Route 2
1-(6-Bromopyridin-3-YL)cyclopropanecarboxylic acid
Reactant of Route 3
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1-(6-Bromopyridin-3-YL)cyclopropanecarboxylic acid
Reactant of Route 4
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1-(6-Bromopyridin-3-YL)cyclopropanecarboxylic acid
Reactant of Route 5
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1-(6-Bromopyridin-3-YL)cyclopropanecarboxylic acid
Reactant of Route 6
1-(6-Bromopyridin-3-YL)cyclopropanecarboxylic acid

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